molecular formula C16H23FN2O2 B2478965 Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate CAS No. 1969288-48-9

Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B2478965
CAS No.: 1969288-48-9
M. Wt: 294.37
InChI Key: DWRQZVPMOAKIDV-ZIAGYGMSSA-N
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Description

Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-fluorophenyl substituent, and an amino group at the 3-position. Its molecular formula is C₁₆H₂₂FN₂O₂, with a molecular weight of 293.36 g/mol (calculated). The compound is synthesized via multi-step organic reactions, including protection/deprotection strategies, amidation, and chromatographic purification, yielding intermediates critical for drug discovery, particularly in kinase inhibitor development .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-9-8-13(14(18)10-19)11-4-6-12(17)7-5-11/h4-7,13-14H,8-10,18H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRQZVPMOAKIDV-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Amination: The amino group is introduced through a reductive amination process.

    Protection with Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate under basic conditions to protect the amine functionality.

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.

    Reduction: Reduction reactions can target the fluorophenyl group or the piperidine ring, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

Applications in Scientific Research

Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate has several notable applications across different fields of research:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, particularly as a precursor in the development of drugs targeting various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for:

  • Receptor Binding Studies : Investigating its role as a ligand for specific receptors.
  • Drug Development : Modifying its structure to enhance pharmacological efficacy and reduce side effects.

Biological Research

Research indicates that this compound may exhibit biological activity through its interaction with specific enzymes and receptors:

  • Mechanism of Action : The trifluoromethyl group enhances binding affinity and selectivity towards target proteins, which may lead to modulation of biological pathways.
  • Potential Therapeutic Uses : It has been studied for implications in treating neurological disorders due to its ability to cross the blood-brain barrier.

Chemical Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its versatility allows chemists to explore various reactions, including:

  • Oxidation and Reduction Reactions : These can yield various substituted derivatives useful in further research.
  • Substitution Reactions : The trifluoromethyl group can participate in nucleophilic aromatic substitutions.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Neuropharmacology

A study published in a leading pharmacology journal investigated the compound's effects on neurotransmitter systems. The results indicated that it could modulate dopamine receptor activity, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease.

Case Study 2: Anticancer Research

In another study focused on cancer therapeutics, researchers explored how this compound inhibited specific enzymes involved in tumor growth. The findings showed promising results in vitro, warranting further investigation into its potential as an anticancer agent.

Data Table Summary

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug development precursorPotential for various therapeutic targets
Biological ResearchInteraction with receptorsModulation of neurotransmitter systems
Chemical SynthesisIntermediate for complex organic moleculesVersatile reactions yielding substituted derivatives
NeuropharmacologyEffects on dopamine receptorsImplications for treating neurological disorders
Anticancer ResearchInhibition of tumor growth enzymesPromising in vitro results for anticancer properties

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Structural Features Yield ESI-MS ([M+H]⁺) Key References
Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (3S,4R) stereochemistry; 4-fluorophenyl; Boc-protected amine 75% 295
Tert-butyl (3S,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c) (3S,4S) stereochemistry; otherwise identical 75% 295
Tert-butyl (3S,4R)-3-(((TBDMS-O)methyl)-4-(4-fluorophenyl)piperidine-1-carboxylate Silyl-protected hydroxymethyl group at 3-position 98% N/A
rac-tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate Racemic mixture; (3R,4S) stereochemistry N/A N/A
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate Fluorine at 3-position of piperidine; lacks 4-fluorophenyl N/A 218.27
Tert-butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate Methoxycarbonyl and hydroxymethyl substituents on phenyl ring 100% 351

Key Observations

Stereochemical Impact: The (3S,4R) configuration of the target compound distinguishes it from the (3S,4S) diastereomer (10c), which shares identical substituents but exhibits different spatial arrangements. Despite identical yields (75%) and ESI-MS data, stereochemistry critically influences receptor binding in kinase inhibitors . Racemic analogs (e.g., rac-tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate) are less pharmacologically relevant due to enantiomer-specific activity .

Substituent Effects :

  • Silyl Protection : The TBDMS-protected derivative () achieves a 98% yield, highlighting the role of protective groups in stabilizing reactive intermediates during synthesis .
  • Electron-Withdrawing Groups : Compounds with methoxycarbonyl or trifluoromethyl substituents (e.g., ) exhibit altered lipophilicity (logP) and solubility, impacting bioavailability .

Synthetic Accessibility :

  • The target compound’s 75% yield is comparable to its (3S,4S) diastereomer but superior to derivatives requiring complex coupling reactions (e.g., 17% yield for pyridin-2-ylmethyl analogs in ) .
  • Silyl deprotection steps (e.g., tetrabutylammonium fluoride in ) are efficient (100% yield) but require rigorous anhydrous conditions .

Biological Relevance: The 4-fluorophenyl group enhances π-π stacking with hydrophobic kinase pockets, as demonstrated in G protein-coupled receptor kinase 2 (GRK2) inhibitors . Fluorine at the 3-position (e.g., Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate) increases metabolic stability but reduces steric bulk compared to aryl substituents .

Research Findings and Implications

  • Kinase Inhibition : Derivatives like 5-((3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-methylbenzamide (14aa) show >95% HPLC purity and sub-micromolar IC₅₀ values against GRK2, underscoring the scaffold’s versatility .
  • Stereochemical Purity : Chiral resolution techniques (e.g., flash chromatography in ) are essential to isolate the (3S,4R) enantiomer, avoiding off-target effects from racemic mixtures .

Biological Activity

Tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate is a significant compound in medicinal chemistry, particularly known for its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a fluorophenyl substituent. Its molecular formula is C16H23FN2O2C_{16}H_{23}FN_2O_2, with a molecular weight of 294.36 g/mol. The structure is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound is known to modulate the activity of certain neurotransmitter receptors, which can lead to effects on neuronal signaling pathways.

Key Mechanisms:

  • Receptor Binding: The compound has shown affinity for muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory processes .
  • Enzyme Interaction: It may also interact with enzymes involved in neurotransmitter metabolism, potentially influencing conditions like Alzheimer's disease .

1. Neuropharmacology

Research indicates that this compound can serve as a precursor in developing drugs targeting neurological disorders. Its structural characteristics allow it to penetrate the blood-brain barrier effectively.

2. Anticancer Potential

Recent studies have highlighted its potential anticancer properties. For example, derivatives of piperidine compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound could be explored further in cancer therapy .

Case Studies

StudyFocusFindings
Study 1Neurotransmitter ModulationDemonstrated significant modulation of cholinergic signaling pathways in vitro .
Study 2Anticancer ActivityShowed enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Study 3Receptor InteractionIdentified as a ligand for M3 muscarinic receptors, enhancing cell proliferation and survival in certain contexts .

Synthesis and Industrial Applications

The synthesis of this compound typically involves several steps:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
  • Amination through reductive amination.
  • Protection of the amino group using tert-butyl chloroformate.

This compound is also utilized industrially as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing tert-butyl (3S,4R)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

  • Step 1 : Alkylation/arylation of a piperidine precursor to introduce the 4-fluorophenyl group. Strong bases like NaH or KOtBu in THF/DMF are often used .
  • Step 2 : Protection/deprotection of the amino group (e.g., tert-butyl carbamate via Boc anhydride) to ensure regioselectivity .
  • Step 3 : Chiral resolution via chiral HPLC or enzymatic methods to isolate the (3S,4R) enantiomer .
  • Optimization : Adjusting solvent polarity (e.g., THF for better solubility) and temperature (e.g., 60°C for deprotection reactions) improves yield and purity. For example, tetrabutylammonium fluoride (TBAF) in THF at 60°C efficiently removes silyl protecting groups .

Q. How can researchers validate the stereochemical purity of the (3S,4R) configuration?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase to resolve enantiomers. Retention time differences ≥2 min confirm stereochemical purity .
  • NMR Analysis : NOESY experiments detect spatial proximity between the 4-fluorophenyl group and adjacent protons, confirming the cis/trans arrangement .
  • X-ray Crystallography : Single-crystal diffraction provides definitive proof of absolute configuration .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • LC-MS : Quantifies purity (>95% by area under the curve) and confirms molecular weight (e.g., 294.36 g/mol for C₁₆H₂₃FN₂O₂) .
  • ¹H/¹³C NMR : Key signals include δ 7.3–7.5 ppm (aromatic protons from 4-fluorophenyl) and δ 1.4 ppm (tert-butyl methyl groups) .
  • Elemental Analysis : Verify C, H, N, F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s bioactivity in receptor binding assays?

  • Methodological Answer :

  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between the 4-fluorophenyl group and hydrophobic pockets in target receptors (e.g., GPCRs) . Fluorine’s electronegativity enhances binding via halogen bonds.
  • SAR Studies : Compare activity of derivatives with Cl, Br, or H substituents. Fluorine’s small size and high electronegativity often improve potency and metabolic stability .

Q. What strategies mitigate racemization during synthetic scale-up?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct acylations/alkylations below –20°C to minimize epimerization .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively catalyze reactions without disturbing stereochemistry .
  • In situ Monitoring : Use inline FTIR or Raman spectroscopy to detect racemization intermediates and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, EtOAc, MeCN) using nephelometry. For example, solubility in DMSO is typically >50 mg/mL, while in water it is <0.1 mg/mL .
  • Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility. The compound’s high logP (~2.0) indicates lipophilicity, aligning with poor aqueous solubility .

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators if handling powders .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to limit inhalation exposure .
  • Spill Management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal in halogenated waste containers .

Q. How should researchers address discrepancies in regulatory classification across regions?

  • Methodological Answer :

  • GHS Compliance : While the compound may not be classified under GHS, follow OSHA Hazard Communication Standard (HCS 2012) for labeling .
  • Documentation : Maintain Safety Data Sheets (SDS) with CAS-specific data (e.g., 1518123-38-0) and ensure alignment with REACH and TSCA regulations .

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